molecular formula C18H19NO3 B2802219 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate CAS No. 1794935-44-6

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate

Cat. No.: B2802219
CAS No.: 1794935-44-6
M. Wt: 297.354
InChI Key: SDZOSZHLVORVQH-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate is a synthetic ester-amide hybrid compound offered for research and development purposes. The structure incorporates a 3-methylbenzoate group, a motif found in compounds with various biological activities. For instance, some methyl benzoate derivatives have been investigated for their potential as environmentally safe insecticides . The molecule is also built around a benzamide core, a functional group present in many pharmacologically active substances. Crystalline benzamide derivatives are frequently studied using X-ray crystallography to understand their solid-state properties and molecular conformation, as seen in related structures . The specific research applications and mechanism of action for this compound are not yet fully characterized in the available scientific literature, representing an opportunity for novel investigation. Researchers might explore its potential in areas such as medicinal chemistry, agrochemical development, or as a synthetic intermediate. This product is intended for laboratory research use only and is not classified as a drug, agrochemical, or consumer product. It is not for diagnostic use, human consumption, or any other application outside of a controlled research setting.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-6-5-9-15(10-13)18(21)22-12-17(20)19-11-16-8-4-3-7-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZOSZHLVORVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of 2-methylbenzylamine, which is then reacted with 3-methylbenzoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate (CAS 1225575-00-7): Structure: Features a carbamoyl group at the 3-position of the phenyl ring attached to the benzoate ester. Key Difference: The target compound’s carbamoyl group is linked to a 2-methylbenzyl group rather than a phenyl ring. Applications: Used in pharmaceutical research for structure-activity relationship (SAR) studies.

Methyl 3-methylbenzoate (M3MB): Structure: Simple ester with a 3-methyl substituent on the benzoate ring. Key Difference: Lacks the carbamoyl and 2-methylbenzyl groups. Applications: Studied for electrophilic aromatic substitution reactivity.

Metsulfuron-methyl ester :

  • Structure : Sulfonylurea-containing methyl benzoate with a triazine substituent.
  • Key Difference : The sulfonylurea and triazine groups confer herbicidal activity, unlike the carbamoyl group in the target compound, which may prioritize receptor binding over agrochemical activity .

Functional Group Influence on Properties

Compound Functional Groups Key Properties/Applications
Target Compound 3-methylbenzoate ester, carbamoyl Enhanced H-bonding; potential pharmacology
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate Phenyl-carbamoyl, benzoate ester SAR studies in drug discovery
Methyl 3-methylbenzoate (M3MB) 3-methylbenzoate ester Reactivity in aromatic substitution
Metsulfuron-methyl ester Sulfonylurea, triazine, benzoate ester Herbicidal activity

Physicochemical Insights :

  • Carbamoyl vs. Ester Dominance : Carbamoyl-containing analogs (e.g., CAS 1225575-00-7) exhibit higher polarity and metabolic stability than simple esters (e.g., M3MB) due to hydrogen-bonding capacity .
  • Steric Effects : The 2-methylbenzyl group in the target compound introduces steric constraints that may reduce enzymatic degradation compared to unsubstituted analogs .

Pharmacological and Industrial Relevance

  • Drug Discovery : Carbamoyl-bearing compounds are frequently explored for enzyme inhibition (e.g., protease inhibitors) due to their ability to mimic peptide bonds . The target compound’s structure aligns with motifs seen in leukotriene antagonists and HIV protease inhibitors .
  • Agrochemicals: While sulfonylurea derivatives dominate herbicide design, the carbamoyl group in the target compound could offer novel modes of action if functionalized with agrochemically active groups .

Biological Activity

The compound {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate is a synthetic organic molecule with diverse potential applications in biological and medicinal chemistry. Its unique structural components, including a carbamoyl group and methylbenzoate moiety, suggest a range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16H17N1O3
  • Molecular Weight : 273.32 g/mol
  • Structural Features :
    • Carbamoyl group (-C(=O)NH)
    • Ester functionality from the methylbenzoate
    • Aromatic rings contributing to hydrophobic interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant for enzymes involved in metabolic pathways associated with disease states such as cancer and inflammation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and pain perception by interacting with specific receptors or proteins involved in these processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. This property is essential for developing new antimicrobial agents in response to increasing resistance against existing drugs.

Anti-inflammatory Effects

Certain studies have shown that the compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Evaluated the effectiveness of the compound against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at low concentrations.
Anti-inflammatory Mechanism Investigation Explored the compound's ability to downregulate TNF-alpha and IL-6 in macrophage cell lines, indicating a potential therapeutic application in inflammatory diseases.
Enzyme Inhibition Assay Assessed the interaction with cyclooxygenase (COX) enzymes, revealing IC50 values that suggest competitive inhibition, which could lead to pain relief applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a carbamoyl derivative (e.g., [(2-methylphenyl)methyl]carbamoyl chloride) with a methyl benzoate intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous dichloromethane under nitrogen .
  • Esterification : Employ catalytic sulfuric acid or DMAP for ester linkage formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for better solubility) and temperature (40–60°C) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the carbamoyl and ester functional groups. For example, the methylene group in the carbamoyl moiety appears at δ 4.2–4.5 ppm .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of ester) and ~1650 cm1^{-1} (amide I band) validate structural motifs .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+^+ expected within ±0.001 Da) .

Advanced Research Questions

Q. How can computational modeling predict reaction intermediates and transition states in the synthesis of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model reaction pathways. Optimize geometries at the B3LYP/6-31G(d) level to identify intermediates (e.g., tetrahedral adducts in amide coupling) .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations verify saddle points. Solvent effects (e.g., PCM model for dichloromethane) improve accuracy .
  • Validation : Compare computed vibrational frequencies (IR) or 13^{13}C chemical shifts with experimental data .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., hydrolyzed esters) that may skew bioactivity results .
  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} curves across multiple concentrations (e.g., 0.1–100 µM) to validate potency thresholds .

Q. How can researchers determine the interaction mechanism of this compound with biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (konk_{on}/koffk_{off}) in real time .
  • X-ray Crystallography : Co-crystallize the compound with the target (e.g., cytochrome P450) to resolve binding modes at ≤2.0 Å resolution .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr → Phe in active sites) to confirm binding dependencies .

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